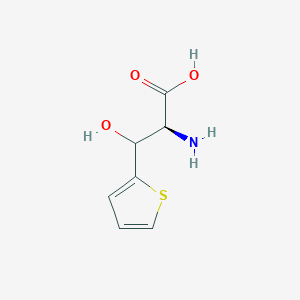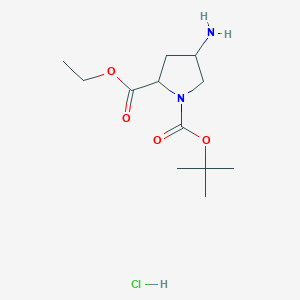
4-Chlorotoluene-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorotoluene-D7 is a deuterated form of 4-chlorotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. The molecular formula of this compound is C7D7Cl, and it is known for its high chemical purity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorotoluene-D7 can be synthesized from Toluene-D8 through a series of reactions involving chlorination. One common method involves the use of selenium and chlorobis(4-chlorophenyl)(4-methylphenyl)-, (T-4)- (9CI) as reagents . The reaction typically requires the presence of a Lewis acid such as aluminum trichloride at a controlled temperature of around 20°C for about 4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the direct reaction of Toluene-D8 with chlorine gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorotoluene-D7 undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide ions, under high temperature and pressure conditions.
Oxidation: The methyl group in this compound can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: The compound can be reduced to form 4-chlorotoluene.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles like hydroxide ions and high temperatures (above 350°C).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Phenol and diphenyl ether.
Oxidation: 4-chlorobenzaldehyde and 4-chlorobenzoic acid.
Reduction: 4-chlorotoluene.
Wissenschaftliche Forschungsanwendungen
4-Chlorotoluene-D7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify unknown compounds.
Environmental Testing: Employed as a reference standard in environmental analysis to detect and quantify pollutants.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study metabolic pathways and improve drug stability.
Wirkmechanismus
The mechanism of action of 4-Chlorotoluene-D7 primarily involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide a distinct signal that helps in the accurate calibration of chemical shifts. This allows researchers to precisely identify and quantify other compounds in a mixture .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorotoluene: The non-deuterated form of 4-Chlorotoluene-D7, with the molecular formula C7H7Cl.
2-Chlorotoluene: An isomer of 4-Chlorotoluene with the chlorine atom at the ortho position.
3-Chlorotoluene: An isomer of 4-Chlorotoluene with the chlorine atom at the meta position.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms provides a distinct signal that is easily distinguishable from hydrogen, allowing for more accurate analysis and quantification .
Eigenschaften
Molekularformel |
C7H7Cl |
|---|---|
Molekulargewicht |
133.62 g/mol |
IUPAC-Name |
1-chloro-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
NPDACUSDTOMAMK-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |
Kanonische SMILES |
CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


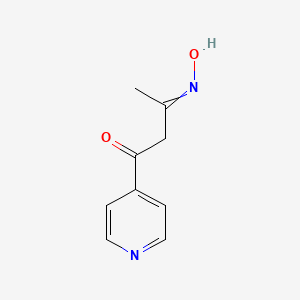
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
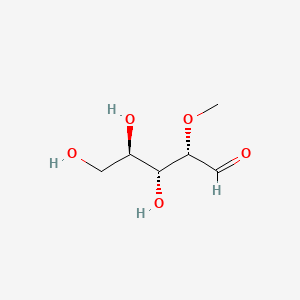

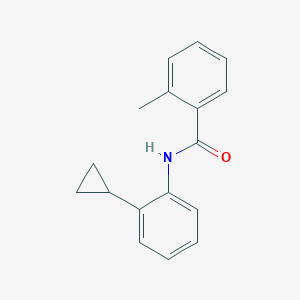
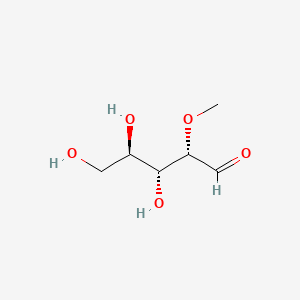

![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)



